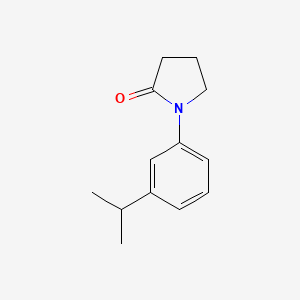

1-(3-Isopropylphenyl)pyrrolidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-propan-2-ylphenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-10(2)11-5-3-6-12(9-11)14-8-4-7-13(14)15/h3,5-6,9-10H,4,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJZQOHBPZABDNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)N2CCCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 1 3 Isopropylphenyl Pyrrolidin 2 One Analogues

General Synthetic Routes to Pyrrolidin-2-one Core Structures

The synthesis of the foundational pyrrolidin-2-one ring can be achieved through various strategies, which are broadly categorized into methods that construct the ring from acyclic precursors and those that modify an already-formed ring. nih.gov

Ring Construction Approaches

Building the pyrrolidin-2-one core often involves cyclization reactions of linear precursors. A prevalent industrial method is the liquid-phase ammonolysis of γ-butyrolactone (GBL). chemicalbook.comrdd.edu.iq This reaction is typically performed at high temperatures (250-290°C) and pressures (8.0-16.0 MPa) to yield 2-pyrrolidone with high conversion and selectivity. chemicalbook.com

Other notable ring construction strategies include:

1,3-Dipolar Cycloadditions: This classical method involves the reaction of a 1,3-dipole, such as an azomethine ylide, with a dipolarophile, typically an alkene. nih.govnih.govacs.org This approach is powerful for creating substituted pyrrolidines, which can then be oxidized to the corresponding lactam.

Intramolecular Cyclization: Methods such as the amination of unsaturated carbon-carbon bonds are effective for forming the pyrrolidine (B122466) ring. osaka-u.ac.jp

Ring Contraction: Innovative methods, such as the photo-promoted ring contraction of pyridines using silylborane, can produce pyrrolidine derivatives. osaka-u.ac.jpresearchgate.net Another approach involves the ring contraction of piperidine (B6355638) derivatives to selectively yield pyrrolidin-2-ones. rsc.orgresearchgate.net

Multi-component Reactions: Efficient one-pot syntheses, for instance, using a copper-catalyzed conjugate addition of diorganozinc reagents to a nitroacrylate followed by a nitro-Mannich reaction and in situ lactamization, can produce densely functionalized pyrrolidin-2-ones. nih.gov

From Donor-Acceptor Cyclopropanes: A straightforward route involves the Lewis acid-catalyzed ring-opening of donor-acceptor cyclopropanes with primary amines (like anilines) to form γ-amino esters, which then undergo lactamization to yield 1,5-substituted pyrrolidin-2-ones. researchgate.netmdpi.comnih.gov

Functionalization of Preformed Pyrrolidin-2-one Rings

Once the pyrrolidin-2-one ring is formed, it can be further modified to introduce diverse functional groups. The hydrogen atom on the nitrogen is relatively active and can readily undergo substitution reactions. chemicalbook.com For example, in the presence of a base, 2-pyrrolidone can react with alkyl halides to produce N-alkylated pyrrolidones. chemicalbook.com The carbonyl group can also be a site for reactions; for instance, it can be hydrogenated to yield a pyrrolidine. chemicalbook.com Many drug development programs utilize readily available chiral precursors like proline and 4-hydroxyproline (B1632879) to synthesize complex pyrrolidine-containing molecules. nih.govmdpi.com

Specific Synthesis of 1-(3-Isopropylphenyl)pyrrolidin-2-one Derivatives

The synthesis of specific analogues of this compound involves tailored strategies to introduce desired substituents at specific positions on both the pyrrolidinone and the phenyl rings.

Preparation of 4-Hydroxymethyl-1-(4-isopropyl-phenyl)-pyrrolidin-2-one

The synthesis of pyrrolidin-2-ones bearing a hydroxymethyl group at the 4-position is a key step in the preparation of various biologically active molecules. While a specific procedure for the 1-(4-isopropyl-phenyl) derivative is not detailed in the provided results, general strategies for creating similar structures exist. For instance, the synthesis of (3R,4R)-3-hydroxy-4-hydroxymethylpyrrolidine, a key intermediate for certain enzyme inhibitors, has been reported, often starting from chiral precursors and employing methods like Sharpless asymmetric epoxidation to control stereochemistry. google.com The N-aryl group, in this case, 4-isopropylaniline, would typically be introduced by reacting with a suitable γ-lactone or γ-halobutyrate precursor under conditions that facilitate N-alkylation or amidation followed by cyclization.

Synthesis of Halogenated 1-(Isopropylphenyl)pyrrolidin-2-one Analogues

Halogenation provides a powerful tool for modifying the electronic and pharmacokinetic properties of drug candidates. Halogenated analogues of 1-(isopropylphenyl)pyrrolidin-2-one can be prepared by introducing halogen atoms onto the aromatic ring or the pyrrolidinone core.

Direct halogenation of the N-phenyl ring can be achieved using standard electrophilic aromatic substitution reactions (e.g., bromination with NBS or Br2/FeBr3). The position of halogenation (ortho, meta, para) will be directed by the existing isopropyl and pyrrolidin-2-one N-yl groups. Alternatively, the synthesis can start from pre-halogenated anilines (e.g., 3-bromo-5-isopropylaniline), which are then used to construct the pyrrolidin-2-one ring as described in section 2.1.1. Syntheses of various halogenated prostaglandin (B15479496) F analogues have been developed, showcasing general methods for introducing halogens into complex molecules. nih.gov

Derivatization via C-H Functionalization

Direct C-H functionalization has emerged as a highly efficient and atom-economical strategy for derivatizing complex molecules. acs.org This approach avoids the need for pre-functionalized starting materials by directly converting a C-H bond into a C-C or C-heteroatom bond.

For 1-(isopropylphenyl)pyrrolidin-2-one analogues, palladium-catalyzed C-H activation is a particularly relevant technique. The lactam carbonyl group can act as a directing group to facilitate ortho-arylation or olefination of the phenyl ring. nih.gov Furthermore, C(sp3)-H bonds, such as those on the isopropyl group or the pyrrolidinone ring, can also be targeted. For example, palladium-catalyzed asymmetric C(sp3)-H activation has been used for the arylation and olefination of various lactams, enabling the synthesis of chiral derivatives. nih.gov This method offers a powerful route to novel analogues by functionalizing otherwise unreactive positions on the molecule. nih.govrsc.org

Data Table of Synthetic Reactions

Below is a summary of general synthetic methodologies for the pyrrolidin-2-one core.

| Methodology | Precursors | Key Features | Reference(s) |

| Ammonolysis of GBL | γ-Butyrolactone, Ammonia | High temperature/pressure, industrial scale | chemicalbook.comrdd.edu.iq |

| 1,3-Dipolar Cycloaddition | Azomethine ylides, Alkenes | High stereocontrol, builds substituted rings | nih.govnih.gov |

| Ring Contraction | Piperidines, Pyridines | Forms pyrrolidinone from larger rings | osaka-u.ac.jpresearchgate.netrsc.orgresearchgate.net |

| Multi-component Reaction | Nitroacrylate, Aldimine, Organozinc | One-pot, creates high functional density | nih.gov |

| From D-A Cyclopropanes | Donor-Acceptor Cyclopropane, Aniline | Lewis acid-catalyzed, forms 1,5-disubstituted products | researchgate.netmdpi.com |

| C-H Functionalization | N-Aryl Lactam, Aryl Halide/Olefin | Direct derivatization, high atom economy | nih.govnih.gov |

Catalytic Approaches in Pyrrolidin-2-one Synthesis

The construction of the pyrrolidin-2-one (γ-lactam) ring, the core structure of this compound, is a focal point in modern synthetic organic chemistry. Catalytic methods are paramount in this field, offering efficient, selective, and often more environmentally benign routes compared to classical stoichiometric reactions. These approaches can be broadly categorized into metal-catalyzed and metal-free strategies, each providing unique advantages for the synthesis of γ-lactam analogues.

Transition metals have proven to be exceptionally versatile catalysts for constructing the pyrrolidin-2-one skeleton through various intramolecular cyclization reactions. These methods often involve the formation of carbon-nitrogen or carbon-carbon bonds to close the five-membered ring.

Palladium Catalysis: Palladium(II)-catalyzed aerobic oxidative cyclization, often referred to as a Wacker-type reaction, is an effective method for synthesizing pyrrolidine derivatives. nih.gov This strategy typically involves the intramolecular nucleophilic attack of a nitrogen-containing group onto a palladium-activated alkene. For instance, chiral γ-aminoalkene substrates bearing a tert-butanesulfinyl (tBu-sulfinyl) auxiliary can undergo efficient Pd(II)-catalyzed aerobic oxidative cyclization to yield enantiopure 2,5-disubstituted pyrrolidines. nih.gov This highlights the potential for stereocontrolled synthesis of complex pyrrolidin-2-one precursors.

Copper Catalysis: Copper complexes are effective catalysts for intramolecular amination of C(sp³)–H bonds, providing a direct route to pyrrolidines. organic-chemistry.orgnih.gov This method can tolerate a range of functional groups and demonstrates high regio- and chemoselectivity. organic-chemistry.org Mechanistic studies on the amination of N-fluoride amides using well-defined copper precatalysts, such as [TpiPr2Cu(NCMe)], have provided insight into the reaction pathways, which may involve various copper oxidation states from Cu(I) to Cu(III). nih.gov

Cobalt Catalysis: Cobalt-based catalysts are utilized in chemodivergent syntheses. For example, Co₂(CO)₈ can catalyze the formation of pyrrolidones from levulinic acid and aromatic amines under specific hydrosilylation conditions. organic-chemistry.org This demonstrates the tunability of cobalt catalysis to selectively produce the desired lactam ring.

Rhodium, Ruthenium, and Iridium Catalysis: Transition metal-catalyzed [2+2+2] cycloaddition reactions are a powerful tool for constructing fused pyrrolidine systems. rsc.org Catalysts based on rhodium, ruthenium, and iridium can efficiently mediate the cycloaddition of nitrogen-linked 1,6-diynes with various unsaturated partners like alkynes and nitriles to build complex pyrrolidine-based architectures. rsc.orgresearchgate.net For example, a chiral amine-derived iridacycle complex can catalyze a "borrowing hydrogen" annulation to produce a wide array of enantioenriched pyrrolidines from racemic diols and primary amines. organic-chemistry.org

The table below summarizes key findings from various metal-catalyzed approaches to pyrrolidin-2-one and pyrrolidine synthesis.

| Catalyst System | Reaction Type | Substrates | Key Findings | Reference |

|---|---|---|---|---|

| Palladium(II) | Aerobic Oxidative Cyclization | γ-Aminoalkenes with tBu-sulfinyl auxiliary | Enables stereocontrolled synthesis of enantiopure cis-2,5-disubstituted pyrrolidines. | nih.gov |

| Copper Complexes (e.g., [TpiPr2Cu(NCMe)]) | Intramolecular C(sp³)–H Amination | N-fluoride amides | Provides a direct and selective route to pyrrolidines, tolerating various functional groups. | organic-chemistry.orgnih.gov |

| Cobalt Carbonyl (Co₂(CO)₈) | Reductive Cyclization / Hydrosilylation | Levulinic acid and aromatic amines | Demonstrates chemodivergent synthesis, allowing selective formation of pyrrolidones. | organic-chemistry.org |

| Rhodium / Ruthenium / Iridium Complexes | [2+2+2] Cycloaddition | Nitrogen-linked 1,6-diynes and unsaturated partners | Highly efficient for constructing complex, fused pyrrolidine systems with high atom economy. | rsc.orgresearchgate.net |

| Gold on Ceria (Au/CeO₂) | Oxidative Conversion | Cyclic secondary amines (e.g., pyrrolidine) | Achieves high conversion and yield of 2-pyrrolidone from pyrrolidine in the presence of O₂. | chemicalbook.com |

While metal catalysts are highly effective, the development of metal-free synthetic routes is a growing area of interest due to benefits such as reduced cost, lower toxicity, and simplified purification procedures. Metal-free oxidative cyclizations offer an alternative pathway to the pyrrolidin-2-one core.

One notable metal-free approach involves the use of iodine (I₂) as a catalyst. The combination of triethylsilane (Et₃SiH) and a catalytic amount of I₂ facilitates the intramolecular hydroamination/reduction of unactivated alkynes. organic-chemistry.org This reaction proceeds at room temperature and can produce disubstituted pyrrolidines with high diastereoselectivity. organic-chemistry.org

Another strategy in metal-free synthesis involves oxidative cyclization using common oxidants. For example, potassium persulfate (K₂S₂O₈) has been employed as an efficient oxygen source and C-H functionalization agent in regioselective oxidative cyclization reactions to form other heterocyclic systems, a principle that can be conceptually extended to pyrrolidin-2-one synthesis. rsc.org These reactions proceed via the formation of new carbon-heteroatom bonds under oxidative conditions without the need for a transition metal catalyst.

The following table outlines examples of metal-free catalytic approaches relevant to pyrrolidine synthesis.

| Catalyst/Reagent System | Reaction Type | Substrates | Key Findings | Reference |

|---|---|---|---|---|

| I₂ (catalytic) / Et₃SiH | Intramolecular Hydroamination/Reduction | Unactivated alkynes | Provides a room-temperature, metal-free method for synthesizing disubstituted pyrrolidines with high diastereoselectivity. | organic-chemistry.org |

| Potassium Persulfate (K₂S₂O₈) | Oxidative Cyclization | Enynals (for pyran-2-ones) | Demonstrates the principle of using a simple oxidant for C-H functionalization and cyclization, offering a potential strategy for lactam synthesis. | rsc.org |

Structural Elucidation and Conformational Analysis of 1 3 Isopropylphenyl Pyrrolidin 2 One Analogues

Spectroscopic Techniques for Structural Characterization

Spectroscopic techniques are indispensable for the initial characterization of molecular structures. They provide detailed information about the connectivity of atoms, the nature of functional groups, and the dynamic behavior of molecules in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the structure of organic compounds. For analogues of 1-(3-isopropylphenyl)pyrrolidin-2-one, both ¹H and ¹³C NMR provide critical data on the molecular framework.

The ¹H NMR spectrum would confirm the presence of the isopropyl group, the substituted phenyl ring, and the pyrrolidin-2-one core. The isopropyl group typically displays a characteristic doublet for the methyl protons and a septet for the methine proton. The aromatic protons on the phenyl ring would appear as a complex multiplet pattern in the downfield region. The protons of the pyrrolidinone ring usually present as distinct multiplets, corresponding to the three methylene (B1212753) groups (C3, C4, and C5).

The conformational dynamics of the five-membered pyrrolidinone ring can be investigated through NMR. The pyrrolidine (B122466) ring is not planar and exists in various puckered "envelope" or "twist" conformations. nih.gov The specific conformation can be influenced by the nature of the substituent on the nitrogen atom. nih.gov Variable temperature NMR studies can reveal information about the energy barriers between different conformers. Furthermore, restricted rotation around the N-C(aryl) bond, due to steric hindrance from the isopropyl group, could lead to diastereotopic protons in the methylene groups adjacent to the nitrogen, providing further insight into the molecule's dynamic behavior in solution.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Isopropyl -CH₃ | ~1.2 | Doublet |

| Pyrrolidinone C4-H₂ | ~2.1 | Multiplet |

| Pyrrolidinone C3-H₂ | ~2.6 | Triplet |

| Isopropyl -CH | ~2.9 | Septet |

| Pyrrolidinone C5-H₂ | ~3.8 | Triplet |

| Aromatic C2, C4-C6-H | ~7.1-7.4 | Multiplet |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound and its analogues is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the five-membered lactam ring. rdd.edu.iq This band is a key diagnostic feature.

Other significant absorption bands include those for the aromatic C=C stretching, aromatic and aliphatic C-H stretching, and C-N stretching vibrations. The precise frequencies of these bands can provide subtle information about the molecular environment. For instance, the position of the C=O band can be influenced by ring strain and electronic effects from the N-aryl substituent.

Table 2: Characteristic IR Absorption Bands for this compound Analogues

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

| C=O (Lactam) | Stretch | 1680 - 1710 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C=C (Aromatic) | Stretch | 1500 - 1600 |

| C-N | Stretch | 1200 - 1350 |

Advanced Crystallographic Studies

While spectroscopic methods reveal molecular structure and dynamics in fluid phases, crystallographic studies provide a precise and static picture of the molecule in the solid state.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline compound. This technique can precisely measure bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the crystal lattice. nih.gov

For an analogue of this compound, X-ray analysis would establish the solid-state conformation of the pyrrolidinone ring, identifying whether it adopts an envelope or twist form. mdpi.com It would also determine the dihedral angle between the plane of the phenyl ring and the lactam ring, which is a critical conformational parameter. The analysis would further reveal intermolecular interactions, such as hydrogen bonding or π–π stacking, that govern the crystal packing arrangement. nih.govresearchgate.net This information is crucial for understanding the solid-state properties of the material.

Quantum Chemical Studies for Molecular Geometry and Stability

Quantum chemical studies, particularly Density Functional Theory (DFT), serve as a powerful complement to experimental techniques, providing theoretical insights into molecular structure, stability, and electronic properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. By performing geometry optimization calculations, the lowest energy conformation of this compound can be predicted. mdpi.com This allows for the theoretical determination of bond lengths, angles, and dihedral angles, which can then be compared with experimental data from X-ray crystallography. mdpi.com

DFT can also be used to calculate a theoretical vibrational spectrum. The calculated frequencies can be compared with the experimental IR spectrum to aid in the assignment of absorption bands. nih.gov Similarly, NMR chemical shifts can be calculated and correlated with experimental spectra to support structural assignments. researchgate.net

Furthermore, DFT calculations provide information on the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important parameter for assessing the chemical reactivity and kinetic stability of the molecule. The distribution of these frontier orbitals can indicate the likely sites for electrophilic and nucleophilic attack.

Table 3: Representative Data from DFT Calculations on Pyrrolidinone Analogues

| Calculated Parameter | Typical Information Provided |

| Optimized Molecular Geometry | Bond lengths, bond angles, dihedral angles |

| Relative Energy of Conformers | Identification of the most stable conformer |

| Vibrational Frequencies | Theoretical IR spectrum for band assignment |

| NMR Chemical Shifts | Theoretical values for comparison with experiment |

| HOMO/LUMO Energies | Electronic stability and reactivity prediction |

| Molecular Electrostatic Potential (MEP) | Identification of electron-rich and electron-poor regions |

Conformational Analysis and Hindered Rotation

The conformational landscape of this compound and its analogues is primarily defined by the rotation around the N-C(aryl) single bond. This rotation dictates the relative orientation of the pyrrolidin-2-one ring and the phenyl ring, giving rise to different conformational isomers. The steric and electronic properties of the substituents on the phenyl ring play a crucial role in determining the rotational energy barrier and the preferred conformations.

Detailed Research Findings

Research into the conformational behavior of N-arylpyrrolidin-2-ones has established the presence of a significant energy barrier to rotation around the N-C(aryl) bond. This phenomenon, known as atropisomerism, arises from the steric hindrance between the ortho-substituents on the aryl ring and the methylene groups of the pyrrolidinone ring.

A foundational study on N-phenylpyrrolidin-2-one and its methylated analogues (N-tolylpyrrolidin-2-ones) utilized single-crystal X-ray diffraction and force-field simulations to probe the rotational barrier. researchgate.net For the unsubstituted N-phenylpyrrolidin-2-one, a relatively low rotational barrier of approximately 7 kJ/mol was determined. researchgate.net This low barrier indicates that at room temperature, the molecule undergoes rapid rotation around the N-C(aryl) bond, leading to a continuous interconversion between different conformations.

The introduction of a substituent on the phenyl ring, particularly at the ortho position, is known to significantly increase this rotational barrier due to increased steric strain. While direct experimental data for this compound is not extensively available in the reviewed literature, the principles of conformational analysis allow for a scientifically grounded extrapolation. The isopropyl group, being bulkier than a methyl group, is expected to exert a more substantial steric effect. When positioned at the meta position, as in this compound, the steric hindrance is less pronounced compared to an ortho-substitution. However, it still influences the conformational preference and the dynamics of rotation.

Computational studies using methods like Density Functional Theory (DFT) are powerful tools for calculating conformational energies and rotational barriers. researchgate.netnih.govmdpi.com For analogous systems, these calculations have shown that the most stable conformation is typically one where the two rings are not coplanar, minimizing steric interactions. The dihedral angle (the angle between the plane of the pyrrolidinone ring and the phenyl ring) is a key parameter in describing these conformations.

In the case of this compound, the presence of the meta-isopropyl group would likely lead to a preference for conformations where the isopropyl group is oriented away from the pyrrolidinone ring to minimize van der Waals repulsions. The rotational barrier would be expected to be higher than that of N-phenylpyrrolidin-2-one due to the increased steric bulk of the isopropyl group that must pass by the pyrrolidinone ring hydrogens during rotation.

Data Tables

The following tables summarize key conformational data for N-arylpyrrolidin-2-one analogues and provide a comparative theoretical projection for this compound based on established principles of steric hindrance.

Table 1: Experimental and Simulated Rotational Barriers for N-Arylpyrrolidin-2-one Analogues

| Compound | Substituent | Position | Rotational Barrier (kJ/mol) | Method | Reference |

| N-Phenylpyrrolidin-2-one | -H | - | ~7 | Force-field Simulation | researchgate.net |

| N-(2-Methylphenyl)pyrrolidin-2-one | -CH₃ | ortho | >7 (Expected) | Extrapolation | researchgate.net |

| N-(3-Methylphenyl)pyrrolidin-2-one | -CH₃ | meta | ~7 | Force-field Simulation | researchgate.net |

| N-(4-Methylphenyl)pyrrolidin-2-one | -CH₃ | para | ~7 | Force-field Simulation | researchgate.net |

| This compound | -CH(CH₃)₂ | meta | >7 (Projected) | Theoretical Projection | - |

Note: The projected value for this compound is an estimation based on the increased steric bulk of the isopropyl group compared to a methyl group.

Table 2: Key Dihedral Angles from X-ray Crystallography for N-Aryl Lactam Analogues

| Compound | Dihedral Angle (Ring-Ring) | Reference |

| N-Phenylpyrrolidin-2-one | Variable in solution | researchgate.net |

| N-(3-Methylphenyl)pyrrolidin-2-one | Not specified | researchgate.net |

| 1-(3-Nitrophenyl)-5-phenyl-3-pyrroline-2-one | Not specified | researchgate.net |

Note: Specific dihedral angles from crystal structures provide snapshots of low-energy conformations in the solid state. In solution, a range of conformations typically exists.

Computational Chemistry and Molecular Modeling in the Research of 1 3 Isopropylphenyl Pyrrolidin 2 One

Structure-Based Drug Design Approaches

Structure-based drug design (SBDD) leverages the three-dimensional structural information of a biological target, typically a protein or enzyme, to design ligands that can bind to it with high affinity and specificity. For scaffolds such as 1-(3-isopropylphenyl)pyrrolidin-2-one, SBDD approaches are crucial for identifying potential biological targets and optimizing the ligand's interaction with the binding site. nih.gov

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov When designing new drugs based on the this compound core, virtual screening can be employed to explore how different substitutions on the pyrrolidinone ring or the phenyl group might influence binding to a specific target.

The process typically involves preparing a library of virtual compounds, which can be derivatives of the core scaffold, and then using docking programs to predict their binding orientation and affinity within the target's active site. For instance, a multi-step virtual screening protocol was successfully used to identify 3-hydroxy-3-pyrrolin-2-one derivatives as inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), a target for anti-inflammatory drugs. nih.gov This workflow, which combined ligand-based shape alignment with structure-based molecular docking, demonstrates a powerful strategy for discovering novel active compounds from a large chemical space. nih.gov

Table 1: Representative Virtual Screening Workflow for Pyrrolidin-2-one Derivatives

| Step | Description | Tools/Methods Used | Objective |

|---|---|---|---|

| 1. Target Preparation | The 3D structure of the target protein is obtained (e.g., from the Protein Data Bank) and prepared by adding hydrogens, assigning charges, and removing water molecules. | Schrödinger Maestro, UCSF Chimera | To prepare a structurally sound receptor model for docking. |

| 2. Library Generation | A virtual library of this compound derivatives is created by enumerating various R-group substitutions. | Schrödinger LigPrep, RDKit | To create a diverse set of candidate molecules for screening. |

| 3. High-Throughput Virtual Screening (HTVS) | The library is rapidly docked into the target's binding site using a fast but less precise docking algorithm. | Glide HTVS, AutoDock Vina | To quickly filter out non-binding molecules and enrich the dataset with potential hits. |

| 4. Standard/Extra Precision Docking | The top-scoring compounds from HTVS are re-docked using more accurate and computationally intensive algorithms. | Glide SP/XP | To refine the binding poses and obtain more reliable binding affinity scores for hit prioritization. |

| 5. Hit Selection & Analysis | The final set of compounds is selected based on docking scores, visual inspection of binding poses, and predicted ADMET properties. | - | To identify the most promising candidates for chemical synthesis and biological evaluation. |

This table is a generalized representation of a typical virtual screening workflow.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific biological target. For a class of compounds like pyrrolidin-2-one derivatives, this approach can distill the key structural requirements for activity. researchgate.net

A pharmacophore model can be generated based on the structure of a known ligand-receptor complex (structure-based) or by aligning a set of known active molecules (ligand-based). For example, a study on furanone derivatives, which share structural similarities with pyrrolidinones, developed a four-point pharmacophore model for cyclooxygenase (COX) inhibition. pharmacophorejournal.com The best model consisted of one hydrogen bond acceptor, one hydrophobic group, and two aromatic rings (AHRR). pharmacophorejournal.com This model was then used to create a statistically significant 3D-QSAR model, which could predict the activity of new compounds. pharmacophorejournal.com Such models are validated by assessing their ability to distinguish known active compounds from inactive "decoy" molecules, ensuring their predictive power for virtual screening. researchgate.net

Table 2: Common Pharmacophoric Features for Pyrrolidin-2-one Scaffolds

| Feature | Description | Potential Role in Binding |

|---|---|---|

| Hydrogen Bond Acceptor | The carbonyl oxygen of the lactam ring. | Forms crucial hydrogen bonds with amino acid residues like Arg, Ser, or Tyr in the target's active site. |

| Hydrophobic Group | The isopropyl group on the phenyl ring. | Engages in van der Waals or hydrophobic interactions within non-polar pockets of the binding site. |

| Aromatic Ring | The phenyl ring. | Can participate in π-π stacking or hydrophobic interactions with aromatic residues like Phe, Tyr, or Trp. |

This table outlines potential pharmacophoric features based on the structure of this compound and general findings from related scaffolds.

Molecular Docking Simulations

Molecular docking is a primary tool in computational drug discovery that predicts the preferred orientation of a ligand when bound to a target protein. This technique is instrumental in understanding how a molecule like this compound might interact with a biological receptor at an atomic level, providing a basis for rational drug design. nih.gov

Docking simulations can reveal the specific interactions that stabilize a ligand within a protein's binding pocket. While direct studies on this compound are not extensively published, research on structurally related compounds provides significant insight. For instance, a molecular docking study was conducted on (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide, a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. nih.gov

The study showed that the high binding affinity of this analog was due to multiple interactions. The isopropylphenyl moiety, which is also present in the title compound, was found to form key hydrophobic interactions and a π-π stacking interaction with a tyrosine residue (Tyr512) in the TRPV1 binding pocket. Furthermore, the carbonyl group formed a hydrogen bond with another tyrosine (Tyr555), and the phenylthiazole group established additional hydrophobic contacts. nih.gov These findings highlight the critical role of both the isopropylphenyl group and the core scaffold in anchoring the ligand to the target. nih.gov Similar in silico studies on other pyrrolidine (B122466) derivatives have also underscored the importance of hydrogen bonds and hydrophobic interactions in determining binding affinity and selectivity. nih.govscispace.com

Table 3: Predicted Binding Interactions for a TRPV1 Antagonist Analog

| Interaction Type | Ligand Moiety Involved | Interacting Residue (TRPV1) |

|---|---|---|

| Hydrogen Bond | Carbonyl group | Tyr555 |

| π-π Stacking | Isopropylphenyl group | Tyr512 |

| Hydrophobic Interaction | Isopropylphenyl group | Tyr512 |

| Hydrophobic Interaction | Phenylthiazole group | Met548, Thr551 |

Data sourced from a molecular docking study on the analog (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide. nih.gov

Ligand binding is not a simple "lock-and-key" process; it often involves conformational changes in both the ligand and the target protein, a concept known as "induced fit." Molecular dynamics (MD) simulations, often performed after an initial docking study, are powerful tools for observing these dynamic changes. MD simulations model the movement of atoms and molecules over time, providing a more realistic picture of the binding event. mdpi.com

In the study of the TRPV1 antagonist analog, molecular dynamics simulations indicated that the binding of the compound led to significant conformational changes in the TRPV1 channel. nih.gov Such changes can be critical for the protein's function, either activating or inhibiting its biological activity. By stabilizing a particular conformation, the ligand can modulate the target's behavior. Analyzing these conformational shifts helps explain the mechanism of action and can guide the design of molecules that are more effective at inducing the desired structural change in the target protein.

While molecular docking provides a score that estimates binding affinity, more rigorous methods are needed for accurate quantitative predictions. Binding free energy calculations aim to compute the Gibbs free energy of binding (ΔG), which is directly related to the binding constant (Kᵢ). Common methods include Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), Linear Interaction Energy (LIE), and alchemical free energy calculations. frontiersin.org

These methods typically use ensembles of structures generated from molecular dynamics simulations to calculate the different energy components of binding. frontiersin.org For example, MM/PBSA calculates the binding energy by combining molecular mechanics energy in a vacuum with solvation free energies. frontiersin.org Studies on various pyrrolidine derivatives have successfully used these techniques to rank compounds and rationalize structure-activity relationships. nih.govresearchgate.net For a molecule like this compound, these calculations could be used to predict its binding affinity for a target and to computationally evaluate the impact of structural modifications, thereby prioritizing the synthesis of the most promising candidates. nih.gov

Table 4: Overview of Common Binding Free Energy Calculation Methods

| Method | Description | Typical Application |

|---|---|---|

| MM/PBSA | Calculates binding energy by summing vacuum molecular mechanics energy and solvation free energy from a single MD trajectory. | Ranking congeneric series of ligands; understanding the energetic drivers of binding. |

| LIE (Linear Interaction Energy) | Estimates binding free energy based on the change in van der Waals and electrostatic interaction energies of the ligand between its bound and free states. | Rapid estimation of binding affinities for lead optimization. |

| Alchemical Methods (FEP, TI) | Computes the free energy difference by computationally "transforming" one molecule into another or into nothing. | Highly accurate calculation of relative and absolute binding free energies. |

This table provides a summary of common computational methods for estimating ligand-protein binding free energy.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies are pivotal in medicinal chemistry for developing mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are instrumental in predicting the activity of novel molecules and optimizing lead compounds.

The development of QSAR models for N-phenylpyrrolidin-2-one derivatives involves the generation of descriptors that quantify the physicochemical properties of the molecules and correlating them with their biological activities through statistical methods.

2D-QSAR models for N-phenylpyrrolidin-2-ones and related N-phenyl-1H-pyrrol-2-ones have been developed to understand their inhibitory activity against enzymes like protoporphyrinogen (B1215707) oxidase (PPO). researchgate.net These models are established using statistical methods such as principal component analysis (PCA), multiple linear regression (MLR), and multiple nonlinear regression (MNLR). researchgate.net The process involves calculating a wide array of molecular descriptors and selecting the most relevant ones to build a statistically robust model.

3D-QSAR models , such as Comparative Molecular Field Analysis (CoMFA), offer a more detailed, three-dimensional perspective. For a series of N-phenylpyrrolidin-2-one analogs designed as PPO inhibitors, a predictive CoMFA model was established. nih.gov This model yielded a conventional correlation coefficient (r²) of 0.980 and a cross-validated coefficient (q²) of 0.518, indicating a high degree of internal consistency and predictive ability. nih.gov The development of such models requires the careful alignment of the molecular structures, a critical step that influences the quality of the resulting model.

For other pyrrolidin-2-one derivatives, like a series of antiarrhythmic agents, QSAR models have been successfully developed and validated through rigorous statistical tests, including Leave-One-Out (LOO) and Leave-Many-Out (LMO) cross-validation, as well as external test sets. nih.govresearchgate.net A high q² value (often noted as Q² in literature), typically above 0.5, is considered indicative of a model with good predictive capability. nih.gov

| Compound Series | QSAR Method | Correlation Coefficient (r² or R²) | Cross-validated Coefficient (q² or Q²) | Validation Methods | Reference |

|---|---|---|---|---|---|

| N-phenylpyrrolidin-2-ones (PPO inhibitors) | 3D-QSAR (CoMFA) | 0.980 | 0.518 | Cross-validation | nih.gov |

| 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives (Antiarrhythmic agents) | QSAR | 0.95 (R) | > 0.7 (Q²LOO) | LOO, LMO, External test set, Y-scrambling | nih.gov |

QSAR models are instrumental in identifying the key structural features that govern the biological activity of a compound series.

In 3D-QSAR studies of N-phenylpyrrolidin-2-ones, the resulting CoMFA contour maps provide a visual representation of how steric and electrostatic fields around the molecules influence their activity. nih.gov These maps can highlight regions where bulky substituents are favored or disfavored and where positive or negative electrostatic potentials enhance biological potency. For instance, the analysis might reveal that electron-withdrawing groups on the phenyl ring increase activity, while bulky groups at a specific position might decrease it due to steric hindrance at the receptor binding site.

For the specific compound this compound, the isopropyl group at the meta-position of the phenyl ring is a key structural feature. QSAR studies on analogous aromatic ring-substituted compounds often show that the position and nature of substituents significantly impact activity. nih.govmdpi.com The isopropyl group contributes to the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. Its size and position will also define the steric interactions within a biological target's binding pocket.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand, such as this compound, and its biological target over time. mdpi.com This computational technique simulates the movements of atoms and molecules, offering deep insights into the stability of ligand-protein complexes, conformational changes, and the specific interactions that are crucial for binding. mdpi.comresearchgate.net

MD simulations have been successfully applied to study various pyrrolidin-2-one derivatives. For example, simulations of potential acetylcholinesterase inhibitors based on a pyrrolidin-2-one scaffold were carried out for 100 nanoseconds (ns) to confirm the stability of the ligand-protein complex and analyze binding affinity through methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA). researchgate.net Such studies can reveal that the compound maintains a stable binding pose within the active site, held in place by a network of hydrogen bonds and hydrophobic interactions. researchgate.net

In another study, MD simulations of 1-(pyrrolidin-2-yl)propan-2-one (B1500871) derivatives as DNase I inhibitors suggested that interactions with specific amino acid residues like glutamic acid, arginine, and histidine are important for the inhibitor's affinity. nih.gov These simulations can elucidate the precise binding mode and highlight key intermolecular interactions that would be challenging to predict from static docking models alone.

A particularly relevant study involved molecular docking and dynamics of a potent and brain-penetrant TRPV1 antagonist, (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidin-1-carboxamide. nih.gov The simulations indicated that the high binding affinity was related to multiple interactions that resulted in significant conformational changes in the receptor. nih.gov This underscores the importance of the isopropylphenyl group in achieving high-affinity binding. For this compound, MD simulations would be invaluable for understanding how it fits into a target binding site, the stability of its interactions, and how the 3-isopropylphenyl group specifically contributes to the binding energy and specificity. The simulations can track parameters like root-mean-square deviation (RMSD) to assess the stability of the complex and analyze the hydrogen bond occupancy and hydrophobic contacts throughout the simulation trajectory. semanticscholar.org

| Compound/Derivative Class | Biological Target | Simulation Duration | Key Findings | Reference |

|---|---|---|---|---|

| Pyrrolidin-2-one derivatives | Acetylcholinesterase (AChE) | 100 ns | Confirmed good binding affinity and formation of stable complexes. | researchgate.net |

| 1-(Pyrrolidin-2-yl)propan-2-one derivatives | Deoxyribonuclease I (DNase I) | Not specified | Identified key interacting residues (Glu 39, Glu 78, Arg 111, etc.) important for affinity. | nih.gov |

| (S)-N-(3-isopropylphenyl)...pyrrolidine...carboxamide | Transient receptor potential vanilloid 1 (TRPV1) | Not specified | High binding affinity related to multiple interactions causing significant conformational changes in the receptor. | nih.gov |

Investigation of Biological Activities and Molecular Mechanisms of 1 3 Isopropylphenyl Pyrrolidin 2 One and Analogues

Evaluation of Receptor/Enzyme Modulatory Activities

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in the perception of pain and temperature. nih.gov Its activation is associated with various pathological conditions, making it an attractive target for the development of analgesic and anti-inflammatory drugs. wikipedia.org Research into compounds containing the pyrrolidin-2-one moiety has revealed their potential as TRPV1 antagonists.

The evaluation of TRPV1 antagonism typically involves a series of in vitro and in vivo bioassays to determine the potency and efficacy of candidate compounds. A notable analogue, (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide, has demonstrated significant TRPV1 antagonistic activity. documentsdelivered.com

In vitro assays are fundamental in the initial screening and characterization of TRPV1 antagonists. A common method involves the use of cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, that are engineered to express the human TRPV1 channel. mdpi.com The antagonistic activity is quantified by measuring the inhibition of capsaicin-induced calcium influx. mdpi.com For instance, the analogue (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide exhibited a half-maximal inhibitory concentration (IC50) of 2.66 nM against capsaicin-induced activation. documentsdelivered.com

To assess the therapeutic potential in a physiological context, in vivo bioassays are employed. These models often involve the administration of the compound to animals to evaluate its effect on pain perception. The formalin test in mice is a widely used model to assess analgesic activity. mdpi.com

Table 1: In Vitro TRPV1 Antagonistic Activity of a 1-(3-Isopropylphenyl)pyrrolidin-2-one Analogue

| Compound | Assay | Target | Agonist | IC50 (nM) |

|---|

This table presents data for a specific analogue of this compound. documentsdelivered.com

A critical aspect in the development of TRPV1 antagonists is understanding their mode-selectivity. TRPV1 can be activated by various stimuli, including capsaicin, heat, and protons (acid). An ideal antagonist should effectively block the receptor's activation by these different modalities. Favorable mode-selectivity was observed for (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide, indicating its potential for broader therapeutic applications without some of the side effects, such as hyperthermia, that have plagued earlier generations of TRPV1 antagonists. documentsdelivered.com

Urokinase Receptor (uPAR) Targeting

The urokinase receptor (uPAR) is a key player in cancer progression, particularly in processes related to cell invasion and metastasis. nih.gov It is a cell-surface protein that binds to the urokinase-type plasminogen activator (uPA), initiating a cascade of events that promote the degradation of the extracellular matrix. nih.gov Consequently, inhibiting the uPA/uPAR interaction is a promising strategy for cancer therapy. Pyrrolidinone derivatives have been investigated for their ability to target uPAR. nih.gov

The primary mechanism of action for uPAR-targeting compounds is the disruption of the protein-protein interaction between uPA and uPAR. nih.gov The efficacy of this inhibition is often assessed through competition assays. In these assays, the ability of a test compound to displace a fluorescently labeled peptide that binds to uPAR is measured. For a series of pyrrolidinone derivatives, the inhibition constant (Ki) for the displacement of a fluorescently-labeled peptide (AE147-FAM) was determined to be in the micromolar range. nih.gov

Table 2: uPAR Binding Affinity of Pyrrolidinone Derivatives

| Compound Class | Assay | Ki (µM) |

|---|

This table presents data for a class of pyrrolidinone derivatives, not specifically this compound. nih.gov

The ultimate goal of targeting the uPA/uPAR system is to modulate cellular processes that contribute to cancer progression. In vitro studies using cancer cell lines, such as breast (MDA-MB-231) and pancreatic ductal adenocarcinoma (PDAC) cells, are crucial for evaluating the biological effects of uPAR inhibitors. nih.gov

Research on pyrrolidinone analogues has shown that while some compounds in this class can inhibit cell invasion, they may not affect other cellular processes like adhesion and migration to the same extent. nih.gov For example, one piperidinone analogue (compound 4b), which shares a similar core structure, was found to inhibit the invasion of MDA-MB-231 cells but did not significantly impact their adhesion or migration. nih.gov This suggests that the specific substitutions on the pyrrolidinone or related scaffolds are critical in determining the precise biological activity profile. Furthermore, signaling studies indicated that certain pyrrolidinone derivatives did not affect ERK phosphorylation or HIF1α and NF-κB signaling pathways, which are often downstream of uPAR activation. nih.gov

Annexin A2−S100A10 Protein Interaction Inhibition

The Annexin A2-S100A10 complex, also known as AIIt, is a heterotetramer composed of two Annexin A2 monomers bound to a dimer of S100A10. nih.govmdpi.com This complex is implicated in various cellular processes, including plasmin generation at the cell surface, which is crucial for tissue invasion and metastasis in cancer. imrpress.com The interaction between these two proteins is a well-characterized target for therapeutic intervention, particularly in oncology. nih.govspandidos-publications.com

Small molecules designed to block the interaction between S100A10 and Annexin A2 have been identified. nih.gov Research into compounds with a pyrrolidinone core has shown promise in this area. Specifically, a class of 1-substituted 4-aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one analogues has been explored as inhibitors. nih.gov Through molecular docking and screening, compounds with potency in the low micromolar range were identified. nih.gov

One such analogue, 3-hydroxy-1-(2-hydroxypropyl)-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one , was selected as a starting point for structure-activity relationship studies. nih.gov These investigations confirmed that selected compounds from this series could disrupt the physiological complex of Annexin A2 and S100A10 in both cell-free preparations and within breast cancer cells. nih.gov This demonstrates the potential of the pyrrolidinone scaffold as a basis for developing inhibitors that can modulate the cellular functions of the Annexin A2-S100A10 interaction. nih.gov

Alpha-2 Adrenoceptor Affinity

Adrenergic receptors (adrenoceptors) are a class of G protein-coupled receptors that are targets for catecholamines like norepinephrine (B1679862) and epinephrine (B1671497). nih.gov They are divided into two main types, α and β receptors, which are further subdivided. The α2-adrenoceptors, comprising α2A, α2B, and α2C subtypes, are involved in regulating neurotransmitter release and play a role in blood pressure control and sedation. guidetopharmacology.org

Certain pyrrolidin-2-one derivatives have been identified as having adrenolytic properties, indicating an interaction with adrenoceptors. nih.govresearchgate.net Previous research has demonstrated that some compounds in this class exhibit affinity for both α1- and α2-adrenoceptors. researchgate.net These derivatives were shown to antagonize the pressor response induced by epinephrine and norepinephrine, which suggests a blocking effect at these receptors. researchgate.net While specific binding affinity data for this compound at α2-adrenoceptor subtypes is not extensively detailed, the established activity of its analogues suggests that the pyrrolidin-2-one scaffold is a viable structure for interacting with these receptors. nih.govresearchgate.net

Beta2-Adrenergic G Protein-Coupled Receptor Interaction

The β2-adrenergic receptor (β2-AR) is a prototypical G protein-coupled receptor (GPCR) that plays a critical role in cardiovascular and pulmonary functions, including smooth muscle relaxation. nih.gov Ligand binding to β2-AR triggers a conformational change that facilitates the activation of a stimulatory G protein (Gs), leading to a downstream signaling cascade. The interaction between a ligand and the receptor is highly specific, involving key amino acid residues within the binding pocket. nih.gov

The stability of a ligand-protein complex is governed by interactions such as hydrogen bonds and hydrophobic interactions with critical amino acid residues. nih.gov For instance, analysis of β2-AR has identified residues like His296, Tyr308, Asp192, and Thr195 as important for forming hydrophobic interactions with ligands. nih.gov Although direct interaction studies of this compound with the β2-AR are not detailed in the available literature, the chemical structure of pyrrolidinone analogues, often featuring aromatic rings and potential hydrogen bond donors/acceptors, provides a basis for potential binding to GPCRs like the β2-AR. The exploration of such scaffolds for modulating GPCR activity is an active area of research.

DNA Gyrase and Lanosterol 14-alpha Demethylase Targeting

DNA Gyrase

Bacterial DNA gyrase is an essential type II topoisomerase that introduces negative supercoils into DNA, a process critical for DNA replication and transcription. nih.govrsc.org It is a validated target for antibiotics, including the fluoroquinolones. nih.gov The enzyme consists of two GyrA and two GyrB subunits; the GyrB subunit contains the ATP-binding site that is a target for a distinct class of inhibitors. rsc.org

A novel class of antibacterial agents known as pyrrolamides , which are characterized by a pyrrole (B145914) or pyrrolidine (B122466) core, has been developed to target the ATP-binding pocket of DNA gyrase. nih.govresearchgate.net These compounds act as competitive inhibitors of ATP hydrolysis. nih.gov Optimization of this series has led to inhibitors with low nanomolar IC50 values against E. coli DNA gyrase and potent antibacterial activity, particularly against Gram-positive bacteria. rsc.org For example, one of the most effective compounds against Gram-positive bacteria, 22e , displayed a Minimum Inhibitory Concentration (MIC) of 0.25 µg/mL against Staphylococcus aureus and Methicillin-resistant S. aureus (MRSA). rsc.org

| Compound | Target Enzyme | IC50 | Bacterial Strain | MIC (µg/mL) |

| 22e | E. coli DNA Gyrase | 13 nM | S. aureus ATCC 29213 | 0.25 |

| 22e | E. coli DNA Gyrase | 13 nM | MRSA | 0.25 |

| 23b | E. coli DNA Gyrase | 2 nM | K. pneumoniae ATCC 10031 | 0.0625 |

| 23c | E. coli DNA Gyrase | 2 nM | E. coli ATCC 25922 | 4 |

This table presents data for representative N-phenylpyrrolamide DNA gyrase inhibitors, which are analogues of the core compound. rsc.org

Lanosterol 14-alpha Demethylase

Lanosterol 14-alpha-demethylase (CYP51) is a crucial cytochrome P450 enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. biointerfaceresearch.comwikipedia.orgnih.gov The inhibition of CYP51 disrupts membrane integrity and leads to fungal cell death, making it the primary target for azole antifungal drugs. nih.gov The search for new, non-azole inhibitors of CYP51 is driven by the emergence of azole-resistant fungal strains. nih.govresearchgate.net

The development of novel inhibitors often focuses on compounds that can coordinate with the heme iron in the enzyme's active site and establish additional interactions within the binding pocket. nih.gov While pyrrolidin-2-one derivatives are not classically associated with CYP51 inhibition, the versatility of this heterocyclic scaffold makes it a candidate for exploration in designing novel antifungal agents targeting this essential enzyme. nih.gov

Antimicrobial and Antioxidant Properties

Antibacterial Efficacy Against Bacterial Strains

The pyrrolidin-2-one nucleus is a core structure in many compounds exhibiting a wide range of pharmacological effects, including antibacterial activity. researchgate.netrdd.edu.iq Studies have evaluated various derivatives for their efficacy against both Gram-positive and Gram-negative bacteria. rdd.edu.iqnih.gov

For instance, research on N-arylsuccinimide derivatives, which contain a pyrrolidine-2,5-dione structure, has demonstrated moderate to low antimicrobial activities against a panel of microorganisms. nih.gov The minimum inhibitory concentrations (MICs) for these compounds were determined, showing activity that varies with the microbial species. nih.gov The introduction of different functional groups to the pyrrolidin-2-one scaffold has been a common strategy to enhance antibacterial potency. rdd.edu.iquomustansiriyah.edu.iquobasrah.edu.iq

| Compound | S. aureus | V. cholerae | E. coli | S. typhi | C. albicans | C. neoformans |

| Compound 5 | 32 | 64 | 128 | 128 | 64 | 128 |

| Compound 8 | 16 | 16 | 64 | 64 | 64 | 256 |

| Ciprofloxacin | 0.50 | 0.50 | 0.25 | 0.50 | - | - |

| Nystatin | - | - | - | - | 2 | 0.50 |

This table displays the Minimum Inhibitory Concentration (MIC) in µg/mL for representative pyrrolidine-2,5-dione analogues (Compounds 5 and 8) compared to standard drugs. nih.gov

Antioxidant Potential

Derivatives of pyrrolidin-2-one have been investigated for their capacity to act as antioxidants, which can neutralize harmful free radicals and reduce oxidative stress. nih.govresearchgate.netresearchgate.net The antioxidant activity is often evaluated using in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging method. researchgate.netnih.gov

In a study of polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives, the compounds generally exhibited lower DPPH scavenging activity compared to the reference antioxidant quercetin. nih.gov However, further computational analysis suggested that the most promising compound from that series, 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one , could be an effective scavenger of hydroxyl radicals (HO•), which are highly reactive oxygen species. nih.govrsc.org This suggests that while the DPPH radical scavenging may be modest, certain pyrrolidinone analogues may exert antioxidant effects through other mechanisms. nih.gov Other studies have also reported that various pyrrolidin-2-one derivatives possess potent or moderate antioxidant capabilities. researchgate.net

Anti-proliferative and Cytotoxicity Studies

No research articles or data were located that specifically evaluate the anti-proliferative or cytotoxic effects of this compound. The broader class of pyrrolidone derivatives has been investigated for anticancer properties, but findings specific to this compound are not available.

Effects on Cancer Cell Line Proliferation

Specific data on the effects of this compound on the proliferation of any cancer cell lines could not be identified.

Proposed Mechanisms of Action in Cell Growth Inhibition

As no studies on the anti-proliferative effects of this compound were found, there are no proposed mechanisms for its action in cell growth inhibition.

Cardioprotective, Hepatoprotective, and Lipid Lowering Effects

The scientific literature did not yield any information regarding the potential cardioprotective, hepatoprotective, or lipid-lowering effects of this compound. Studies on other pyrrolidine-containing molecules have shown such activities, for instance, asperidine B has demonstrated cholesterol-lowering effects and certain spirooxindoles containing a pyrrolidinyl moiety have shown cardioprotective properties. However, these findings cannot be directly attributed to this compound.

In Vivo Biochemical and Histological Evaluations

Comprehensive searches of available scientific literature did not yield specific data regarding in vivo biochemical or histological evaluations for the compound this compound. While research has been conducted on various pyrrolidin-2-one derivatives, demonstrating a range of biological activities, studies detailing the specific biochemical and tissue-level effects of this compound in animal models are not publicly available at this time.

General studies on analogous pyrrolidin-2-one compounds have indicated potential neuroprotective effects, often involving the assessment of biochemical markers related to oxidative stress and cholinergic function in brain tissue. For instance, in studies of other novel pyrrolidin-2-one derivatives, researchers have evaluated parameters such as acetylcholinesterase (AChE), lipid peroxidation (LPO), reduced glutathione (B108866) (GSH), superoxide (B77818) dismutase (SOD), and catalase (CAT) levels in brain homogenates. However, without specific studies on this compound, it is not possible to provide quantitative data or detailed findings for this particular compound.

Similarly, histological data, which would involve the microscopic examination of tissue sections to observe cellular and structural changes following treatment with this compound, is not available in the reviewed literature. Such evaluations would be crucial for understanding the compound's impact on tissue morphology and identifying any potential pathological or protective effects at a cellular level.

Dose-Response Characterization in Animal Models

There is no specific information available from the conducted research on the dose-response characterization of this compound in animal models. Dose-response studies are fundamental in pharmacology to determine the relationship between the dosage of a compound and the magnitude of its biological effect. These studies are essential for identifying the effective dose range and understanding the potency of a new chemical entity.

While a structurally related compound, (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide, has undergone in vivo bioassays, the specific dose-response data from these studies are not detailed in the available abstracts. For other classes of pyrrolidinone derivatives, such as certain spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one compounds, dose-response relationships have been mentioned in the context of their in vivo efficacy in xenograft models. However, this information is not directly applicable to this compound.

Without dedicated studies on this compound, it is not possible to construct a dose-response curve or provide any quantitative measure of its in vivo efficacy or potency. Further research is required to establish these critical pharmacological parameters for this specific compound.

Structure Activity Relationship Sar Studies of 1 3 Isopropylphenyl Pyrrolidin 2 One Derivatives

Impact of Pyrrolidin-2-one Ring Substituents on Biological Activity

The biological activity of derivatives of 1-(3-isopropylphenyl)pyrrolidin-2-one can be significantly modulated by introducing substituents at various positions on the pyrrolidin-2-one ring. The nature, size, and electronic properties of these substituents play a pivotal role in the interaction of the molecule with its biological targets.

The 1-(3-isopropylphenyl) substituent is a key determinant of the pharmacological profile of the parent compound. The isopropyl group at the meta-position of the phenyl ring influences the molecule's lipophilicity, steric bulk, and electronic distribution. These properties are critical for its binding affinity and selectivity towards specific biological targets.

In a study focused on the discovery of potent and brain-penetrant Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, a derivative containing the 3-isopropylphenyl moiety, specifically (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide, was identified as a highly active compound with an IC50 of 2.66 nM against capsaicin-induced TRPV1 activation. nih.gov This finding suggests that the 3-isopropylphenyl group can contribute favorably to the binding of pyrrolidine (B122466) derivatives to specific protein targets. The lipophilic nature of the isopropyl group may enhance membrane permeability, which is particularly important for compounds targeting the central nervous system. nih.gov

The position of the substituent on the phenyl ring is also a critical factor. SAR studies on various classes of biologically active compounds have shown that meta-substitution can provide an optimal balance of steric and electronic properties for target engagement, compared to ortho or para substitution.

Replacing the 3-isopropylphenyl group with other aryl or heteroaryl moieties can lead to significant changes in biological activity. The electronic nature and substitution pattern of the N-aryl ring are crucial for the activity of N-phenylpyrrolidin-2-one derivatives.

For instance, in the context of anticonvulsant activity, SAR studies on N-arylpyrrolidin-2,5-diones have shown that the nature of the substituent on the phenyl ring plays a significant role. researchgate.net While direct comparisons with the 3-isopropylphenyl group are limited, studies on other N-aryl lactams provide valuable insights. For example, in a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives with antiarrhythmic activity, various substituents on the arylpiperazine moiety were investigated. nih.gov

Furthermore, the introduction of heteroaryl rings can introduce new hydrogen bonding opportunities and alter the polarity and solubility of the molecule, which can have a profound impact on its pharmacokinetic and pharmacodynamic properties. The effect of heterocyclic substituents at various positions of related core structures has been shown to significantly influence anticancer activity. researchgate.net

| Compound | N-Aryl Substituent | Biological Activity | Reference |

|---|---|---|---|

| (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide | 3-Isopropylphenyl | TRPV1 Antagonist (IC50 = 2.66 nM) | nih.gov |

| Generic N-phenylpyrrolidin-2,5-dione | Varies (e.g., substituted phenyl) | Anticonvulsant | researchgate.net |

Modifications to the pyrrolidin-2-one ring itself, such as the introduction of additional substituents or the conversion to a dioxo derivative (pyrrolidine-2,5-dione), have a profound impact on the biological activity.

Di-substituted Pyrrolidin-2-ones: The introduction of substituents at the C3, C4, and C5 positions of the pyrrolidin-2-one ring can modulate activity. For example, in a series of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides, the nature of the substituent at the 3-position of the pyrrolidine-2,5-dione ring was found to be critical for anticonvulsant activity. mdpi.com Specifically, a dimethylamino moiety at this position was preferential for potent anticonvulsant properties. mdpi.com

Pyrrolidine-2,5-diones (Succinimides): The conversion of the pyrrolidin-2-one to a pyrrolidine-2,5-dione often imparts significant anticonvulsant properties. The pyrrolidine-2,5-dione ring is a key pharmacophore in several antiepileptic drugs, including ethosuximide. mdpi.com SAR studies on N-substituted pyrrolidine-2,5-diones have revealed that both the substituent on the nitrogen and at the 3-position of the heterocyclic ring are crucial for anticonvulsant activity. mdpi.com For instance, derivatives with a 3-isopropyl substituent on the pyrrolidine-2,5-dione ring showed favorable protection in the subcutaneous pentylenetetrazole (scPTZ) seizure test. researchgate.net

Pyrrolidine-2,3-diones: The introduction of a carbonyl group at the 3-position to form a pyrrolidine-2,3-dione (B1313883) creates a new class of compounds with distinct biological activities. These derivatives have been investigated for various therapeutic applications. beilstein-journals.org

| Ring Modification | Example Substituent | Observed Biological Activity | Reference |

|---|---|---|---|

| Pyrrolidine-2,5-dione | 3-Isopropyl | Anticonvulsant (scPTZ test) | researchgate.net |

| Pyrrolidine-2,5-dione | 3-Dimethylamino | Anticonvulsant (MES, 6 Hz, scPTZ tests) | mdpi.com |

Stereochemical Considerations in Activity and Binding

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical factor in determining its biological activity. For derivatives of this compound, which can possess chiral centers, the stereochemistry can dictate the affinity and selectivity of binding to protein targets.

Many biological targets, such as enzymes and receptors, are chiral and therefore can exhibit differential binding to the enantiomers of a chiral drug molecule. This enantioselective binding can result in one enantiomer being significantly more potent, having a different pharmacological effect, or being less toxic than the other.

The stereoselective synthesis of pyrrolidine derivatives is an active area of research, underscoring the importance of obtaining enantiomerically pure compounds for biological evaluation. mdpi.comrsc.orgnih.govnih.gov For example, in the case of the TRPV1 antagonist (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide, the (S)-configuration at the 2-position of the pyrrolidine ring was specified, indicating the importance of this specific stereoisomer for its high potency. nih.gov

The five-membered pyrrolidine ring is not planar and exists in a range of puckered conformations. This conformational flexibility is described by the concept of pseudorotation, where the ring can dynamically interconvert between various "envelope" and "twist" conformations with low energy barriers. d-nb.info The specific conformation adopted by the pyrrolidine ring can be influenced by the nature and orientation of its substituents.

Computational studies are often employed to investigate the minimum energy conformers of N-substituted pyrrolidine derivatives. researchgate.net These studies can help to elucidate the preferred three-dimensional structure of the molecule in solution or when bound to a biological target. The conformational preferences of the pyrrolidine ring can affect the spatial orientation of the substituents, which in turn influences the interactions with the binding site of a protein. A rigorous conformational analysis of pyrrolidine enamines has highlighted the importance of considering multiple conformers to understand their reactivity and stereoselectivity. researchgate.net

Pharmacophoric Features Governing Receptor Interactions

The pharmacophore of a molecule encompasses the essential steric and electronic features necessary for its interaction with a specific biological target, ultimately triggering a biological response. For derivatives of this compound, several key features are considered crucial for receptor binding and activity. These have been elucidated through studies on various classes of pyrrolidinone-containing compounds.

The core structure can be deconstructed into three main components for pharmacophoric analysis:

The Pyrrolidin-2-one Ring: This five-membered lactam ring is a central scaffold. The carbonyl group often acts as a hydrogen bond acceptor, a critical interaction point with receptor sites. The saturated nature of the ring allows for specific three-dimensional arrangements of substituents, influencing how the molecule fits into a binding pocket.

Potential Substitution Points: Modifications at other positions on the pyrrolidinone ring or the phenyl ring can further modulate activity. For example, substitutions on the pyrrolidinone ring can introduce new interaction points, such as hydrogen bond donors or acceptors, or alter the molecule's conformation.

A generalized pharmacophore model for this class of compounds would likely include a hydrophobic region corresponding to the isopropylphenyl group, a hydrogen bond acceptor feature from the lactam carbonyl, and a defined spatial arrangement of these features.

Bioisosteric Replacements and Their Effects on Pharmacological Profiles

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group in a lead compound with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For this compound derivatives, several bioisosteric modifications can be envisioned to probe the SAR and optimize activity.

Modifications to the Isopropyl Group:

The isopropyl group is a key hydrophobic feature. Its replacement with other groups of similar or different sizes and electronic properties can provide insights into the requirements of the receptor's hydrophobic pocket.

| Original Group | Bioisosteric Replacement | Potential Effect on Pharmacological Profile |

| Isopropyl (-CH(CH₃)₂) | Ethyl (-CH₂CH₃) | May decrease hydrophobic interaction, potentially reducing potency. |

| tert-Butyl (-C(CH₃)₃) | Increases steric bulk, which could enhance or decrease binding depending on the size of the receptor pocket. | |

| Cyclopropyl | Introduces conformational rigidity and alters electronic properties, which could lead to improved binding or altered selectivity. | |

| Trifluoromethyl (-CF₃) | Acts as a bioisostere for an isopropyl group in some cases. It is strongly electron-withdrawing and can alter metabolic stability and binding interactions. |

Modifications to the Phenyl Ring:

The phenyl ring itself can be replaced with other aromatic or heteroaromatic systems to explore the impact on electronic properties and potential for new interactions.

| Original Group | Bioisosteric Replacement | Potential Effect on Pharmacological Profile |

| Phenyl | Pyridyl | Introduces a nitrogen atom, which can act as a hydrogen bond acceptor and alter the compound's polarity and basicity. |

| Thienyl | A five-membered aromatic ring that can mimic the phenyl group in some contexts but has different electronic and steric properties. | |

| Cyclohexyl | Replaces the aromatic ring with a saturated ring, removing π-π stacking interactions but maintaining a similar hydrophobic character. |

Modifications to the Pyrrolidin-2-one Scaffold:

The lactam ring can also be subject to bioisosteric replacement to modulate its properties.

| Original Group | Bioisosteric Replacement | Potential Effect on Pharmacological Profile |

| Lactam (-NH-C=O) | Thiolactam (-NH-C=S) | Alters the hydrogen bonding capability and electronic character of the carbonyl group. |

| Open-chain amide | This would fundamentally change the scaffold's rigidity, which could negatively impact the pre-organization of substituents required for binding. | |

| Other heterocyclic rings (e.g., oxazolidinone) | Can introduce different heteroatoms and alter the geometry and electronic properties of the core structure. |

Systematic bioisosteric replacements are a powerful tool for optimizing the pharmacological profile of this compound derivatives, leading to compounds with improved efficacy, selectivity, and pharmacokinetic parameters.

Future Directions and Unexplored Research Avenues

Development of Novel 1-(3-Isopropylphenyl)pyrrolidin-2-one Analogues with Enhanced Bioactivity

A primary avenue for future research lies in the rational design and synthesis of novel analogues of this compound. Structure-Activity Relationship (SAR) studies on related heterocyclic compounds have consistently shown that minor structural modifications can lead to significant changes in biological activity. nih.govmdpi.com For analogues of this compound, future synthetic efforts could focus on several key areas:

Modification of the Isopropyl Group: Altering the size, polarity, and electronic properties of the substituent at the meta-position of the phenyl ring could modulate binding affinity and selectivity for various biological targets. Replacing the isopropyl group with other alkyl groups, halogens, or hydrogen bond donors/acceptors would be a logical starting point.

Substitution on the Phenyl Ring: Introducing additional substituents to the phenyl ring could further enhance bioactivity. SAR studies on similar scaffolds have demonstrated that the position and nature of these substituents are critical for activity. nih.gov

Modification of the Pyrrolidin-2-one Ring: Alterations to the lactam core, such as the introduction of substituents at the 3, 4, or 5-positions, could create new chiral centers and influence the molecule's three-dimensional conformation, potentially leading to improved interactions with target proteins. nih.gov For instance, studies on 2,3-pyrrolidinedione analogues have shown that even small changes to alkyl substituents on the ring can cause a complete loss or a significant improvement in antimicrobial activity. nih.gov

The goal of these synthetic explorations would be to generate a library of compounds with a spectrum of activities, such as enhanced anti-inflammatory, anticonvulsant, or antimicrobial effects, which are commonly associated with the pyrrolidinone scaffold. researchgate.netacs.org

Table 1: Structure-Activity Relationship Insights from Pyrrolidinone Analogues

| Scaffold/Analogue Class | Structural Modification | Impact on Bioactivity | Reference |

|---|---|---|---|

| 2,3-Pyrrolidinediones | Change from 5-ethyl to 5-isopropyl | Near complete loss of antimicrobial activity | nih.gov |

| 2-Aryl-2-(pyridin-2-yl)acetamides | ortho- and meta- substituents on phenyl ring | Highest anticonvulsant activity | nih.gov |